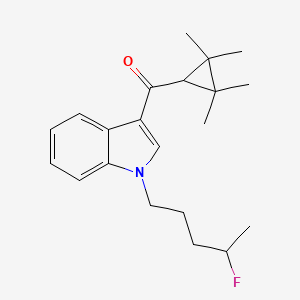
8-DY547-cGMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-DY547-cGMP is a fluorescently-labeled cyclic nucleotide that is used to study the activation of cyclic nucleotide-gated ion channels. These channels play a crucial role in sensory signal transduction in photoreceptors and olfactory cells. The compound is designed to mimic the natural cyclic guanosine monophosphate, allowing researchers to visualize and analyze the activation and function of these channels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-DY547-cGMP involves the attachment of a fluorescent dye, DY547, to the cyclic guanosine monophosphate molecule. The process typically includes the following steps:
Activation of cyclic guanosine monophosphate: The cyclic guanosine monophosphate is activated to form a reactive intermediate.
Coupling with DY547: The activated cyclic guanosine monophosphate is then coupled with the fluorescent dye DY547 under controlled conditions to form this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of cyclic guanosine monophosphate and DY547 are synthesized and activated.
Automated coupling: The coupling reaction is automated to ensure consistency and efficiency.
High-throughput purification: Advanced chromatographic techniques are used for large-scale purification to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
8-DY547-cGMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out under mild conditions to prevent degradation of the fluorescent dye.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can be used for further studies to understand the chemical behavior and stability of the compound.
Wissenschaftliche Forschungsanwendungen
8-DY547-cGMP has a wide range of scientific research applications, including:
Chemistry: Used to study the activation and function of cyclic nucleotide-gated ion channels.
Biology: Helps in understanding sensory signal transduction in photoreceptors and olfactory cells.
Medicine: Used in research to develop new therapeutic agents targeting cyclic nucleotide-gated ion channels.
Industry: Employed in the development of diagnostic tools and assays for detecting and analyzing cyclic nucleotide-gated ion channel activity.
Wirkmechanismus
8-DY547-cGMP exerts its effects by binding to cyclic nucleotide-gated ion channels, thereby activating them. The fluorescent dye allows researchers to visualize the activation process in real-time. The molecular targets include the cyclic nucleotide-gated ion channels, and the pathways involved are related to sensory signal transduction in photoreceptors and olfactory cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-DY647-cGMP: Another fluorescently-labeled cyclic nucleotide used for similar studies.
8-DY547-cAMP: A fluorescently-labeled cyclic adenosine monophosphate used to study cyclic adenosine monophosphate-dependent processes.
8-DY647-cAMP: A fluorescently-labeled cyclic adenosine monophosphate with a different fluorescent dye.
Uniqueness
8-DY547-cGMP is unique due to its specific fluorescent dye, DY547, which provides distinct spectral properties. This allows for precise and efficient visualization of cyclic nucleotide-gated ion channel activation, making it a valuable tool in research.
Eigenschaften
Molekularformel |
C42H55N8Na2O14PS3 |
|---|---|
Molekulargewicht |
1069.1 g/mol |
IUPAC-Name |
disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI-Schlüssel |
VKTWASDKFOZMCE-UHFFFAOYSA-L |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


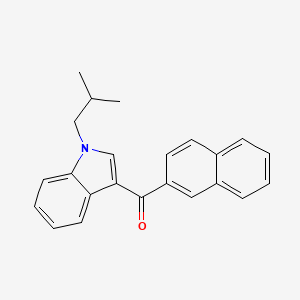
![N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10766665.png)
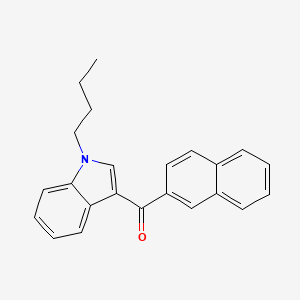
![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766709.png)

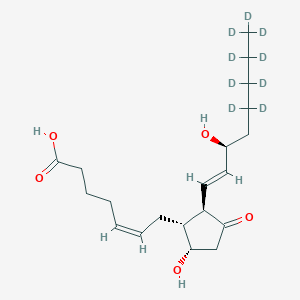
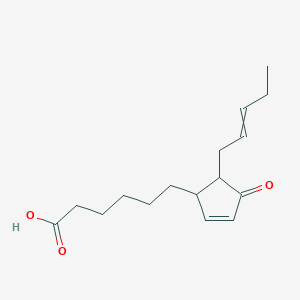

![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate](/img/structure/B10766741.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B10766743.png)
